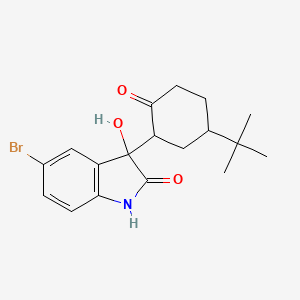![molecular formula C18H18N2O6 B4047471 [2-(4-Nitroanilino)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate](/img/structure/B4047471.png)
[2-(4-Nitroanilino)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate
Descripción general
Descripción
[2-(4-Nitroanilino)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate is a complex organic compound that features both nitroaniline and dimethylphenoxyacetate moieties
Aplicaciones Científicas De Investigación
[2-(4-Nitroanilino)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitroanilino)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate typically involves a multi-step process. One common method starts with the nitration of aniline to produce 4-nitroaniline. This is followed by the reaction of 4-nitroaniline with ethyl oxalyl chloride to form the intermediate [2-(4-nitroanilino)-2-oxoethyl] chloride. Finally, this intermediate reacts with 2-(2,6-dimethylphenoxy)acetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Nitroanilino)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Mecanismo De Acción
The mechanism of action of [2-(4-Nitroanilino)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Nitroaniline: Shares the nitroaniline moiety but lacks the dimethylphenoxyacetate group.
Dimethylphenoxyacetic acid: Contains the dimethylphenoxyacetate group but lacks the nitroaniline moiety.
Uniqueness
The uniqueness of [2-(4-Nitroanilino)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate lies in its combination of both nitroaniline and dimethylphenoxyacetate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
[2-(4-nitroanilino)-2-oxoethyl] 2-(2,6-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-12-4-3-5-13(2)18(12)26-11-17(22)25-10-16(21)19-14-6-8-15(9-7-14)20(23)24/h3-9H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDVLDPACCWOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-methyl-2-pyrazinyl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4047392.png)
![4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B4047397.png)
![2-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B4047398.png)
![2-{1-(4-chlorophenyl)-5-oxo-3-[2-(4-pyridinyl)ethyl]-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4047402.png)

![METHYL 4-(2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE](/img/structure/B4047429.png)
![Methyl (3-[2-(4-chlorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B4047430.png)
![N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4047435.png)
![N-1,3-benzothiazol-2-yl-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B4047439.png)
![2-{2-[(4-acetylphenyl)imino]-3-allyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chloro-3-methylphenyl)acetamide hydrochloride](/img/structure/B4047445.png)



![3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4047470.png)
